9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one
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Overview
Description
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is a synthetic organic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one typically involves the reaction of 3H-naphtho[2,1-b]pyran-3-one with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Materials Science: Due to its photochromic properties, it can be used in the development of smart materials and photoresponsive coatings.
Medicinal Chemistry: The compound can serve as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is primarily related to its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process involves the absorption of photons, which provides the energy needed to break the bond and form the open-ring structure. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the naphthopyran core.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative known for its photochromic properties.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: A related compound with a similar bromopropoxy group but a different core structure.
Uniqueness
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific combination of a naphthopyran core and a bromopropoxy substituent. This combination imparts distinct photochromic properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
92714-13-1 |
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Molecular Formula |
C16H13BrO3 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
9-(3-bromopropoxy)benzo[f]chromen-3-one |
InChI |
InChI=1S/C16H13BrO3/c17-8-1-9-19-12-4-2-11-3-6-15-13(14(11)10-12)5-7-16(18)20-15/h2-7,10H,1,8-9H2 |
InChI Key |
NUDNZQZLCCTCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC(=O)O3)OCCCBr |
Origin of Product |
United States |
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